3-Methylbenzenesulfinic acid sodium salt
Description
Significance of Arylsulfinic Acid Derivatives in Modern Organic Chemistry
Organosulfur compounds are integral to chemical and medicinal science, appearing in a vast array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.com The carbon-sulfur bond is a cornerstone of many vital compounds, and the development of methods to form these bonds is a central theme in organic synthesis. jmchemsci.comtaylorandfrancis.com Arylsulfinic acid derivatives, particularly their sodium salts, are highly valuable precursors in this context.
These salts are recognized as versatile and stable reagents in organic synthesis. researchgate.net They function as powerful building blocks for the construction of various organosulfur compounds through the formation of sulfur-sulfur (S–S), nitrogen-sulfur (N–S), and carbon-sulfur (C–S) bonds. This reactivity allows for the synthesis of important classes of molecules such as thiosulfonates, sulfonamides, and, most notably, sulfones. nih.gov The sulfonyl group is a prevalent feature in numerous pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of its synthetic precursors. nih.gov
Recent advancements have highlighted the utility of arylsulfinic acid salts in sophisticated catalytic reactions. They serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a stable and accessible alternative to other organometallic reagents like boronic acids. acs.orgpharmaffiliates.com Furthermore, modern methods such as photoredox/nickel dual catalysis have expanded their applicability, enabling the formation of sulfones from aryl and vinyl halides at room temperature with excellent functional group tolerance. nih.govnih.gov This adaptability makes arylsulfinic acid salts indispensable tools for chemists aiming to construct complex molecular architectures under mild conditions. chemicalbook.com
Overview of 3-Methylbenzenesulfinic Acid Sodium Salt within the Sulfinate Class
Within the broad family of arylsulfinates, this compound (also known as sodium m-toluenesulfinate) is a representative member that exemplifies the utility of this class. It is a stable, solid compound that serves as a readily available source of the m-tolylsulfonyl group in various chemical reactions.
Its structure, featuring a methyl group at the meta-position of the benzene (B151609) ring, influences its reactivity and physical properties. This compound is often prepared via the reduction of 3-methylbenzenesulfonyl chloride. sigmaaldrich.com Like its parent compound, benzenesulfinic acid sodium salt, the 3-methyl derivative is employed in reactions that construct C-S bonds, particularly in the synthesis of unsymmetrical diaryl sulfones. sigmaaldrich.comsigmaaldrich.cn
A key application is its use in palladium-catalyzed desulfinative cross-coupling reactions. For instance, research has shown that sodium 4-methylbenzenesulfinate (B2793641) can be effectively coupled with aryl bromides using a palladium catalyst to form the corresponding diaryl sulfone in high yield. acs.org This demonstrates the compound's role as a robust coupling partner in modern synthetic methodologies.
Below is a table summarizing the key properties of this compound.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-methylbenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-3-2-4-7(5-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKJFVIXLSLSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-38-1 | |
| Record name | sodium 3-methylbenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 3 Methylbenzenesulfinic Acid Sodium Salt
Nucleophilic Reactivity of the Sulfinate Anion
The sulfinate anion is a soft nucleophile, with the nucleophilic character residing on the sulfur atom. This allows it to react with a variety of soft electrophiles. The lone pair on the sulfur atom participates in nucleophilic attack, leading to the formation of new carbon-sulfur or heteroatom-sulfur bonds.
Reactions with Electrophilic Species
The sulfinate anion of 3-methylbenzenesulfinic acid sodium salt readily participates in nucleophilic substitution reactions with various electrophilic species. A primary application is the synthesis of sulfones through the reaction with alkyl halides. This S-alkylation reaction proceeds via a typical Sₙ2 mechanism, where the sulfinate anion displaces a halide from the alkyl substrate.
Kinetic studies on the reaction of substituted sodium arenesulfinates with γ-functionalized allyl bromides have shown that the reaction is a bimolecular nucleophilic substitution (Sₙ2). lookchem.com The reactivity is influenced by both the structure of the allyl bromide and the nucleophilicity of the arenesulfinate ion. lookchem.com
Furthermore, arenesulfinates can act as nucleophiles in reactions with other electrophiles, such as allenylphosphine oxides, leading to sulfonylated phosphinyl allenes. rsc.org They also react with diaryl diselenides in the presence of an iodine(III) reagent to form selenosulfonates. rsc.org
| Electrophile Type | Product Type | General Reaction Conditions | Reference |
|---|---|---|---|
| Alkyl Halides (e.g., Benzyl (B1604629) Chloride) | Aryl Sulfones | Typically in a polar solvent | rsc.org |
| γ-Functionalized Allyl Bromides | Allyl Aryl Sulfones | Sₙ2 conditions | lookchem.com |
| Allenylphosphine Oxides | Sulfonylated Phosphinyl Allenes | Acetic acid-mediated | rsc.org |
| Diaryl Diselenides | Aryl Selenosulfonates | Hypervalent iodine reagent (e.g., [(bis(trifluoroacetoxy)iodo)]-benzene) | rsc.org |
Influence of Substituents on Reactivity Profile
The reactivity of the arenesulfinate nucleophile is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) on the benzene (B151609) ring increase the electron density on the sulfinate group, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity.
In the case of this compound, the methyl group is a weak electron-donating group. Its position at the meta position has a less pronounced activating effect compared to ortho or para positions due to the absence of direct resonance stabilization. However, it still enhances the nucleophilicity compared to the unsubstituted sodium benzenesulfinate (B1229208).
Kinetic studies have quantified these effects. For instance, in reactions with γ-functionalized allyl bromides, the reactivity order was found to be p-toluenesulfinate > benzenesulfinate > p-chlorobenzenesulfinate, clearly demonstrating the impact of the substituent's electronic properties on the sulfinate's nucleophilic strength. lookchem.com Steric hindrance also plays a role; an ortho-substituent, regardless of its electronic nature, can sterically hinder the approach of the nucleophile to the electrophile, thus reducing the reaction rate compared to its para-isomer. nih.gov For 3-methylbenzenesulfinate, the meta-position of the methyl group results in minimal steric hindrance compared to an ortho-substituted analogue.
Oxidative Transformations of Sulfinate Salts
The sulfur atom in a sulfinate is in an intermediate oxidation state (+2) and is susceptible to oxidation. This property allows for the transformation of sulfinates into compounds with sulfur in higher oxidation states, such as sulfones (+4) and sulfonic acids or their derivatives (+6).
Oxidation to Sulfones and Sulfonic Acids
Arenesulfinates can be oxidized to the corresponding sulfonic acids or their salts. This transformation can be achieved using various oxidizing agents. While specific protocols for 3-methylbenzenesulfinic acid are part of the broader knowledge of arenesulfinate chemistry, general methods are well-established. For example, the preparation of sodium p-toluenesulfinate often involves the reduction of p-toluenesulfonyl chloride, implying that the reverse reaction, the oxidation of the sulfinate to the sulfonyl chloride or sulfonic acid, is a feasible process under appropriate oxidizing conditions. orgsyn.org
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation, and sulfinates can be considered as analogues in this oxidative pathway. cardiff.ac.uk Reagents like m-chloroperbenzoic acid (mCPBA) are known to oxidize sulfides and can also be used for the oxidation of sulfinates. nih.gov
| Product | Oxidizing Agent/Method | General Description | Reference |
|---|---|---|---|
| Sulfonic Acids/Sulfonates | Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Oxidizes the sulfur atom from +2 to +6. | researchgate.net |
| Sulfonates | Hypervalent Iodine(III) Reagents | Mediates oxidation in the presence of nucleophiles like alcohols. | nih.gov |
| Sulfonyl-containing compounds | N-Chlorosuccinimide (NCS) | Used in oxidative amination to form sulfonamides from in situ generated sulfinates. | acs.org |
Selective Oxidation Pathways
Achieving selective oxidation is crucial in synthetic chemistry. For sulfinates, this often means oxidizing to a desired level without side reactions. Recent advancements have focused on developing milder and more selective methods.
One innovative strategy involves a visible light and oxygen-enabled process mediated by sodium trifluoromethanesulfinate, which acts as a photocatalyst to achieve selective oxidation of C-H bonds. rsc.org This suggests the potential for developing similar photocatalytic systems for the selective oxidation of the sulfinate group itself. Another approach uses oxone in the presence of trifluoroacetic acid for the selective oxidation of sulfides to sulfoxides, preventing over-oxidation to sulfones, a methodology that could be adapted for sulfinates. cardiff.ac.ukresearchgate.net The choice of solvent and reaction conditions can be pivotal in directing the outcome of the oxidation. cardiff.ac.uk
Desulfinative Processes and Elimination Reactions
A significant area of reactivity for arenesulfinates, including this compound, involves desulfinative reactions. In these processes, the sulfinate group acts as a leaving group, often with the extrusion of sulfur dioxide (SO₂), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are prominent examples of desulfinative processes. rsc.orgnih.govacs.org In these reactions, sodium arenesulfinates serve as sources of aryl groups. For instance, they can be coupled with arylboronic acids or benzyl chlorides in the presence of a palladium catalyst to form biaryls or diarylmethanes, respectively. rsc.orgacs.orgnih.gov These reactions are advantageous as sodium sulfinates are often stable, easy to handle solids. nih.gov The general mechanism involves the formation of an arylpalladium intermediate, which then undergoes reductive elimination to form the cross-coupled product, with the sulfinate moiety being released as SO₂.
| Coupling Partner | Product | Catalyst System | Reference |
|---|---|---|---|
| Arylboronic Acids | Biaryls | Pd(OAc)₂ / Cu(II) co-catalyst | rsc.org |
| Benzyl Chlorides | Diarylmethanes | Palladium catalyst | acs.orgnih.gov |
| (Hetero)aryl Halides | Bi(hetero)aryls | Pd(OAc)₂ / PCy₃ | acs.org |
| Grignard Reagents | (Hetero)aryl compounds | Transition-metal-free | tcichemicals.com |
Radical Reactions and Single Electron Transfer (SET) Mechanisms
Beyond ionic pathways, this compound is a potent precursor for generating sulfonyl radicals, which are key intermediates in a wide array of synthetic transformations. These reactions are often initiated by a single electron transfer (SET) event.
Sodium sulfinates are among the most common and efficient precursors for generating sulfonyl radicals. researchgate.net This is typically achieved through oxidation via a single electron transfer (SET) process, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.netorganic-chemistry.org Once the sulfinate anion is oxidized to the corresponding sulfonyl radical (ArSO₂•), it can undergo several characteristic reactions.
A primary reaction pathway for the sulfonyl radical is the loss of sulfur dioxide (SO₂) to generate an aryl radical (Ar•). researchgate.net This desulfonylation is a critical step in many cross-coupling reactions where the sulfinate serves as an aryl source. Alternatively, the sulfonyl radical can act as a radical electrophile, adding to double or triple bonds to form new C–S bonds, leading to the synthesis of sulfones. researchgate.netrsc.orgacs.org
The generation of sulfonyl radicals from precursors like aryldiazonium tetrafluoroborates in the presence of a sulfur dioxide source like DABCO·(SO₂)₂ has also been established, highlighting the accessibility of these radical intermediates through various synthetic routes. researchgate.netnih.gov
Table 2: Methods for Generating Sulfonyl Radicals from Sulfinates
| Method | Initiator/Mediator | Key Intermediate | Subsequent Reaction |
| Chemical Oxidation | Metal oxidants (e.g., Cu, Fe), Peroxides | ArSO₂• | Addition to alkenes/alkynes rsc.org |
| Electrochemical | Anodic oxidation | ArSO₂• | Coupling with organoboronic acids organic-chemistry.org |
| Photoredox Catalysis | Visible light photocatalyst | ArSO₂• | Hydrosulfonylation of alkynes researchgate.net |
In certain reaction systems, particularly those involving transition metals or specific reagents, dual pathways involving both ionic and radical intermediates can coexist. A single electron transfer (SET) is the process that links these two manifolds. An SET event can initiate a radical cascade from what might otherwise be considered an ionic reaction. libretexts.orgresearchgate.net
For example, in a reaction between an electron-rich species and an electron-poor partner, an SET can occur to form a radical ion pair. westmont.edunih.gov In the context of reactions involving sulfonyl derivatives, a metal catalyst or a photoexcited species could accept an electron from the sulfinate anion to generate a sulfonyl radical, initiating a radical pathway. Concurrently, a traditional ionic pathway, such as oxidative addition/reductive elimination, might be operative. The dominant pathway can often be influenced by reaction conditions such as solvent, temperature, and the presence of additives or radical traps. westmont.edu The possibility of SET mechanisms has been proposed in various transformations, including those involving frustrated Lewis pairs and the reductive cleavage of sulfonium (B1226848) salts. nih.gov
Reaction Kinetics and Thermodynamic Considerations
The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters.
Kinetic studies on the palladium-catalyzed desulfinative cross-coupling of aryl sulfinates with aryl bromides have revealed important mechanistic details. For the reaction of sodium 4-methylbenzenesulfinate (B2793641), the reaction rate was found to be zero-order in the aryl bromide concentration. acs.org This indicates that the oxidative addition of the aryl bromide to the palladium(0) catalyst is not the rate-limiting step of the reaction. acs.org The rate is instead dependent on steps involving the sulfinate, such as transmetalation or the subsequent extrusion of SO₂. The choice of the counter-ion for the sulfinate salt also significantly impacts the reaction rate, with cesium providing a much faster rate than lithium or sodium, suggesting the cation plays a role in the transmetalation step. acs.org
Table 3: Kinetic Data for Palladium-Catalyzed Coupling of Sulfinates
| Parameter Varied | Observation | Implication | Source |
| Aryl Bromide Concentration | Zero-order kinetics | Oxidative addition is not rate-limiting | acs.org |
| Sulfinate Counter-ion (Li⁺, Na⁺, K⁺, Cs⁺) | Rate increases down the group (Cs⁺ > K⁺ > Na⁺ > Li⁺) | Cation is involved in the turnover-limiting transmetalation step | acs.org |
From a thermodynamic perspective, the stability of intermediates plays a crucial role. In metal-catalyzed desulfinative couplings, the formation of stable palladacycle intermediates can slow down the extrusion of SO₂. acs.org Computational analyses of radical desulfonylation show that the carbon-sulfur bond dissociation energy (BDE) is a key factor. The process RSO₂• → R• + SO₂ is significantly endothermic for aryl radicals, in contrast to the often exothermic nature of decarboxylation (RCO₂• → R• + CO₂). researchgate.net This thermodynamic penalty for SO₂ loss highlights why sulfonyl radicals can be trapped in addition reactions before they undergo desulfonylation. researchgate.net
Applications in Advanced Organic Synthesis
Construction of Carbon-Sulfur Bonds
The primary application of 3-methylbenzenesulfinic acid sodium salt in organic synthesis is as a precursor for the p-toluenesulfonyl (tosyl) group, enabling the formation of a variety of sulfur-containing compounds. Its stability, ease of handling, and reactivity make it a preferred source for the sulfonyl moiety in the construction of C-S bonds.
Synthesis of Sulfones
Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. The tosyl group, in particular, is a valuable functional group in synthetic chemistry. This compound is a principal reagent for introducing this group to form allylic, aryl, vinyl, and β-ketosulfones.
A direct and atom-economical method for synthesizing allylic sulfones involves the hydrosulfonylation of 1,3-dienes. In a notable catalyst- and additive-free approach, 4-methylbenzenesulfinic acid (the protonated form of the sodium salt) reacts with electron-rich aryl-1,3-dienes. The reaction proceeds under ambient conditions in dichloromethane (B109758) (DCM), demonstrating high regio- and chemoselectivity. For instance, the reaction between 1-(buta-1,3-dien-1-yl)-4-methoxybenzene and 4-methylbenzenesulfinic acid yields the corresponding allylic sulfone in 94% isolated yield after 8 hours at 25 °C. nih.gov This method highlights a green and efficient pathway to valuable allylic sulfones. nih.govresearchgate.net
Table 1: Catalyst-Free Synthesis of Allylic Sulfone
| Diene Reactant | Sulfinic Acid | Product Yield |
| 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Methylbenzenesulfinic acid | 94% |
Data sourced from reference nih.gov.
The synthesis of aryl sulfones can be efficiently achieved through the cross-coupling of this compound with aryl halides. A modern approach utilizes a dual photoredox/nickel catalysis system. This method allows for the versatile formation of diverse aromatic sulfones at room temperature with excellent functional group tolerance. rsc.org
In a model reaction, 4-bromobenzonitrile (B114466) was coupled with sodium p-toluenesulfinate (this compound). The optimized conditions employed a photocatalyst (PC), a nickel source (NiCl2·glyme), and a ligand (dtbbpy) in DMF as the solvent. When using two equivalents of the sulfinate salt, the desired aryl sulfone was produced in a 70% yield. rsc.org This protocol is also effective for less reactive aryl chlorides, broadening its synthetic utility. rsc.org
Table 2: Photoredox/Nickel-Catalyzed Synthesis of Aryl Sulfone
| Aryl Halide | Sulfinate Salt | Catalyst System | Solvent | Yield |
| 4-Bromobenzonitrile | Sodium p-toluenesulfinate | PC1 / NiCl2·glyme / dtbbpy | DMF | 70% |
Data sourced from reference rsc.org.
Vinyl sulfones are valuable synthetic intermediates. A palladium-catalyzed coupling reaction between vinyl tosylates and arylsulfinate salts provides an effective route to these compounds. Specifically, various cyclic and acyclic vinyl tosylates have been successfully coupled with sodium p-toluenesulfinate. The reaction is catalyzed by a palladium complex, Pd2(dba)3, with XantPhos as the ligand, affording a range of alkenyl sulfones in moderate to good yields. nih.gov While this method is effective, acyclic vinyl tosylates may result in a mixture of trans and cis isomers of the vinyl sulfone product. nih.gov
Another general and efficient method involves the reaction of alkenes with sodium arene sulfinates in the presence of potassium iodide (KI) and sodium periodate (B1199274) (NaIO4), with a catalytic amount of acetic acid. This reaction proceeds at room temperature and produces vinyl sulfones in high yields. capes.gov.brorgsyn.org The proposed mechanism involves the in situ generation of p-toluenesulfonyl iodide, which adds to the alkene, followed by elimination to yield the vinyl sulfone. capes.gov.br
Table 3: Palladium-Catalyzed Synthesis of Vinyl Sulfones
| Vinyl Substrate | Sulfinate Salt | Catalyst System | Product |
| Vinyl Tosylates | Sodium p-toluenesulfinate | Pd2(dba)3 / XantPhos | Alkenyl Sulfones |
Data sourced from reference nih.gov.
β-Ketosulfones are important building blocks in organic synthesis. A simple and efficient one-pot synthesis has been developed using styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinate salts under sonication. rsc.org This transition-metal-free method utilizes water as a green solvent. The reaction proceeds by the initial formation of a phenacyl bromide intermediate from the styrene, which then reacts with sodium p-toluenesulfinate at 55 °C to yield the corresponding β-keto sulfone. rsc.org This approach is compatible with a variety of substituted styrenes and sulfinate salts, with electron-donating groups on the sulfinate salt generally providing excellent yields. rsc.org
Table 4: Sonication-Assisted Synthesis of β-Ketosulfones
| Styrene Derivative | Sulfinate Salt | Conditions | Yield |
| Styrene | Sodium p-toluenesulfinate | NBS, H2O, Sonication, 55 °C | Good to Excellent |
| p-Methylstyrene | Sodium p-toluenesulfinate | NBS, H2O, Sonication, 55 °C | 92% (for p-methyl substituted sulfone) |
Data sourced from reference rsc.org.
Generation of Thioethers via C-H Functionalization
The direct functionalization of C-H bonds to form C-S bonds represents a highly atom-economical strategy in modern organic synthesis. nih.gov While sodium sulfinates, including this compound, are primarily used as sulfonylating agents to form sulfones, their use as a sulfur source for the direct synthesis of thioethers (sulfides) via C-H functionalization is less common. Typically, the reaction of sodium sulfinates with C-H bonds under oxidative conditions leads to the formation of sulfones. The generation of thioethers from sulfinates generally requires a reductive step. Reports on the direct C-H functionalization of arenes with this compound to furnish p-tolyl thioethers are not prominently documented in the surveyed literature, which points towards sulfone formation as the major pathway under such conditions. rsc.orgchemrxiv.org
Role as a Traceless Linker in Solid-Phase Synthesis
This compound and its parent compound, sodium benzenesulfinate (B1229208), are pivotal in developing traceless linker strategies for solid-phase organic synthesis (SPOS). In this role, the sulfinate is attached to a solid support, such as a polystyrene resin, creating a sulfone linker. This linker tethers a molecule during a multi-step synthesis. The "traceless" nature of this linker is its most crucial feature; upon cleavage, no residual atoms from the linker remain on the final product, which is a critical requirement for generating pure, unmodified compounds for applications like drug discovery.
Application in Heterocycle Synthesis (e.g., Pyrazolines, Isoxazolines, Imidazoles, Thiazoles, Oxazoles)
The sulfone linker strategy has been effectively employed in the solid-phase synthesis of a variety of important five-membered heterocycles. These classes of compounds are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules.
A notable application is the synthesis of pyrazolines and isoxazolines. acs.orgnih.govnus.edu.sgresearchgate.net The process begins with the attachment of the initial building blocks to the sulfone linker on the solid support. A series of chemical modifications are then performed on the resin-bound molecule. The key steps typically involve the S-alkylation of the resin-bound sulfinate, followed by alkylation of the resulting sulfone anion and subsequent oxidation. acs.org This strategy allows for the systematic construction of the precursor molecule while it remains attached to the solid phase, simplifying purification at each step.
This linker strategy is also adept at producing other heterocycles, including imidazoles, thiazoles, and oxazoles. The general approach involves the condensation of aldehydes and amines with the sulfinic acid (generated from the salt) on the solid support, followed by a series of on-resin transformations.
The table below summarizes the heterocycles synthesized using this traceless linker strategy.
Table 1: Heterocycles Synthesized via Sulfone Traceless Linker| Heterocycle Class | Key Synthetic Steps | Citation |
|---|---|---|
| Pyrazolines | Sulfinate S-alkylation, sulfone anion alkylation, oxidation, elimination-cyclization. | acs.orgnih.gov |
| Isoxazolines | Sulfinate S-alkylation, sulfone anion alkylation, oxidation, elimination-cyclization. | acs.orgnih.gov |
| Imidazoles | Sulfinic acid condensation with aldehyde and amine, one-pot elimination-cyclization. | |
| Thiazoles | Sulfinic acid condensation, one-pot elimination-cyclization with Lawesson's reagent. | |
| Oxazoles | Sulfinic acid condensation, one-pot elimination-cyclization with PPh₃/I₂. |
Strategy for Product Release and Diversification
The final and most critical step in this solid-phase strategy is the release of the synthesized molecule from the resin. For the heterocycles mentioned, this is ingeniously accomplished through a traceless release mechanism involving an elimination-cyclization reaction. acs.org For pyrazoline and isoxazoline (B3343090) synthesis, the resin-bound precursor is treated with hydrazine (B178648) or hydroxylamine, respectively. This reagent triggers a cascade where the molecule cleaves from the sulfone linker and simultaneously cyclizes to form the final heterocyclic product. acs.org
This method provides a powerful tool for creating chemical libraries for high-throughput screening. The diversification of the final products is possible at multiple points in the synthesis. For the pyrazoline and isoxazoline synthesis, up to four points of diversity can be introduced by varying the reagents used in the alkylation and cyclization-release steps. acs.org This flexibility allows for the generation of a large number of distinct compounds from a common synthetic pathway.
Reagent in Coupling and Annulation Reactions
Beyond its use as a linker, this compound is a valuable reagent in its own right, particularly in transition metal-catalyzed coupling and annulation reactions. In these roles, it serves as a source of the sulfonyl group (SO₂) for incorporation into organic molecules.
Copper(II)-Catalyzed Transformations
Copper(II) catalysts have been effectively used to promote the reaction of sodium sulfinates with various organic substrates. These methods provide efficient pathways to synthesize aryl and alkenyl sulfones, which are important structural motifs in medicinal chemistry and materials science.
One significant transformation is the copper(II)-catalyzed direct sulfonylation of C(sp²)–H bonds. acs.orgnih.gov Using a removable directing group, this reaction allows for the regioselective formation of a C-S bond between an aromatic ring and the sulfonyl group from a sodium sulfinate. acs.orgnih.gov The process is efficient and tolerates a wide array of functional groups. acs.orgnih.gov
Another key copper-catalyzed reaction is the aerobic decarboxylative sulfonylation of cinnamic acids. acs.org In this process, a copper(II) oxide (CuO) catalyst enables the coupling of cinnamic acids with sodium sulfinates, with loss of carbon dioxide, to stereospecifically produce (E)-alkenyl sulfones. acs.org This reaction is notable for using air as the oxidant and avoiding the need for harsher reagents. acs.org
Table 2: Examples of Copper-Catalyzed Reactions with Sodium Sulfinates
| Reaction Type | Catalyst System | Substrates | Product Type | Citation |
|---|---|---|---|---|
| Direct C-H Sulfonylation | Cu(OAc)₂ | Benzamides | Aryl Sulfones | acs.orgnih.gov |
| Decarboxylative Sulfonylation | CuO / Air | Cinnamic Acids | (E)-Alkenyl Sulfones | acs.org |
| Oxidative Hydrosulfonylation | CuCl / Air | Alkynes | (E)-Alkenyl Sulfones | organic-chemistry.org |
Palladium-Catalyzed Hydrosulfonylation of Unsaturated Systems
Palladium catalysis offers a complementary method for utilizing sulfinic acids and their salts. An atom-economical, palladium-catalyzed hydrosulfonylation of allenes has been developed to produce allylic sulfones. This reaction involves the direct addition of a sulfinic acid (often generated in situ from the sodium salt) across the double bonds of an allene (B1206475) derivative. The process exhibits high regio- and stereoselectivity, yielding linear (E)-allylic sulfones in good to excellent yields. Mechanistic studies suggest the reaction proceeds via the formation of a π-palladium-allyl intermediate, followed by reductive elimination to give the final product and regenerate the Pd(0) catalyst.
Intermediate in Complex Molecule Synthesis
The role of this compound as an intermediate in the synthesis of complex molecules is primarily demonstrated through its utility in the reactions described above. The direct products of these transformations—heterocycles and various sulfones—are themselves complex and valuable molecules, or serve as key building blocks for even more elaborate structures.
For instance, the (E)-alkenyl sulfones produced via copper-catalyzed decarboxylative sulfonylation are a structural motif widely found in biologically active natural products and therapeutic agents. acs.org Similarly, the heterocycles synthesized using the traceless linker strategy form the core of countless pharmaceutical compounds. Therefore, while the salt may not always form the main backbone of a final complex natural product, it acts as an essential intermediate that enables the efficient and controlled construction of critical substructures that are otherwise difficult to access.
Precursor in Pharmaceutical Intermediate Synthesis (e.g., Fexuprazan)
Sodium arenesulfinates are crucial building blocks in the synthesis of pharmaceutical intermediates. A notable example is the use of its isomer, sodium p-tolylsulfinate (sodium 4-methylbenzenesulfinate), in a scalable synthesis of a key intermediate for Fexuprazan, a potassium-competitive acid blocker. acs.orggoogle.com In this process, the sodium salt was chosen over the more expensive free acid as the starting material. acs.org
The synthesis involves a three-step method starting from sodium p-tolylsulfinate and 2,4-difluorobenzaldehyde. acs.org The initial one-pot reaction with formamide (B127407) under acidic conditions produces an N-formyl derivative with a high isolated yield. acs.org Subsequent dehydration and a final reaction under strong base conditions yield the target pyrrole (B145914) intermediate, which is essential for the final assembly of Fexuprazan. acs.org Research has optimized this process, achieving a 96.8% yield for the first step through a Box-Behnken experimental design. acs.org
Table 1: Synthesis of Fexuprazan Key Intermediate
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Sodium p-tolylsulfinate, 2,4-difluorobenzaldehyde | Formamide, Acid (e.g., Formic Acid) | N-((2,4-Difluorophenyl)(tosyl)methyl)formamide | 94.9% |
| 2 | N-((2,4-Difluorophenyl)(tosyl)methyl)formamide | Phosphorus oxychloride (Dehydrating agent) | Isocyanide compound | 84.8% |
| 3 | Isocyanide compound, Dimethyl 2-(methoxymethylene)malonate | Strong Base | Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate | 85.8% |
Data sourced from a study on the scalable synthesis of the Fexuprazan intermediate. acs.org
Synthesis of Agrochemicals and Specialty Chemicals
Sodium sulfinates, including this compound, are important reagents for creating a variety of organosulfur compounds used as agrochemicals and specialty chemicals. chemicalbook.comrsc.org They serve as a key source for the benzenesulfonyl group, which is incorporated into the final products. chemicalbook.com Their utility is demonstrated in copper(II)-catalyzed three-component reactions that produce fully substituted 4-benzenesulfonyl isoxazoles, which are valuable intermediates for agrochemicals. chemicalbook.com
The versatility of sodium sulfinates extends to the production of other specialty chemicals:
Thioethers : These compounds can be synthesized through a direct C-H functionalization method using sodium benzenesulfinate, offering an environmentally friendly alternative to traditional approaches. chemicalbook.com
Sulfonamides : A one-pot reduction-sulfonylation reaction, catalyzed by FeCl₂, allows for the direct coupling of nitroarenes with sodium sulfinates to generate N-aryl sulfonamides in good to excellent yields. rsc.org
Thiosulfonates : Sodium arylsulfinates can undergo a disproportionate coupling reaction to form both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.org
Dye Intermediates : Related compounds like 3-Nitrobenzenesulfonic acid sodium salt are used as intermediates for dyes and as oxidizing agents in electroplating. atamanchemicals.comatamanchemicals.com
Table 2: Applications in Specialty Chemical Synthesis
| Chemical Class | Synthetic Method | Precursor | Application |
|---|---|---|---|
| 4-Benzenesulfonyl Isoxazoles | Copper(II)-Catalyzed Domino Synthesis | Sodium Benzenesulfinate | Agrochemical Intermediates chemicalbook.com |
| Thioethers | Direct C-H Functionalization | Sodium Benzenesulfinate | Organic Synthesis chemicalbook.com |
| N-Aryl Sulfonamides | FeCl₂-Catalyzed Reductive-Sulfonylation | Sodium Sulfinates | Organic Synthesis rsc.org |
| Thiosulfonates | Disproportionate Coupling Reaction | Sodium Arylsulfinates | Organic Synthesis rsc.org |
Utilization as a Reducing Agent in Specific Organic Transformations
Beyond its role as a building block, this compound and related sulfinates can function as reducing agents in certain chemical reactions. rsc.org This capability is particularly evident in reductive-sulfonylation reactions where the sulfinate itself acts as the reductant, eliminating the need for an external reducing additive. rsc.org
An example is the direct coupling of nitroarenes with sodium arylsulfinates. rsc.org In this process, the sodium sulfinate facilitates the reduction of the nitro group, followed by the construction of an N–S bond to form the corresponding sulfonamide. rsc.org This dual function as both a reactant and a reducing agent simplifies the synthetic protocol. rsc.org While stronger reducing agents like sodium dithionite (B78146) are known for reducing aldehydes and ketones, the intrinsic reducing power of sulfinic acid derivatives is well-established. google.comrug.nl The reducing potential of sulfinates has also been noted in environmental applications for detoxifying pollutants and in preventing the reduction of certain dyes during textile processing. atamanchemicals.com Furthermore, sodium sulfite, a related sulfur compound, has been employed as a reducing agent for the dehalogenation of specific aromatic compounds in an aqueous medium. rsc.org
Advanced Analytical Characterization and Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of 3-Methylbenzenesulfinic acid sodium salt, providing fundamental information about its molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. While ¹⁵N NMR is not typically employed for this compound due to the absence of nitrogen, ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The methyl group (–CH₃) protons would appear as a sharp singlet, typically in the upfield region around 2.3-2.4 ppm. The four protons on the benzene (B151609) ring are chemically non-equivalent and would present a complex multiplet pattern in the aromatic region, generally between 7.0 and 7.8 ppm. The specific splitting patterns and coupling constants (J) arise from the spin-spin interactions between adjacent protons, and their analysis can confirm the 1,3- (meta) substitution pattern on the aromatic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons, as the meta-substitution renders all six ring carbons unique. The methyl carbon signal is typically observed in the upfield region (around 20-25 ppm). The aromatic carbon signals appear in the downfield region (approximately 120-150 ppm). The carbon atom directly bonded to the sulfinate group (C-S) is expected to be the most downfield of the ring carbons due to the electronegativity of the sulfur-oxygen group. Quaternary carbons, those without attached protons, typically show signals of lower intensity. youtube.com
Table 1: Predicted NMR Data for this compound Note: These are predicted values based on general principles and data from analogous structures. The exact chemical shifts can vary based on the solvent and experimental conditions.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.0 - 7.8 | Multiplet (m) |
| -CH₃ | ~2.4 | Singlet (s) | |
| ¹³C NMR | Aromatic C-S | ~145 - 150 | - |
| Aromatic C-H, C-C | ~120 - 140 | - | |
| -CH₃ | ~21 | - |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇NaO₂S), the nominal molecular weight is approximately 178.18 g/mol . nih.gov
In practice, using electrospray ionization (ESI) in negative mode, the compound would be detected as the sulfinate anion ([C₇H₇O₂S]⁻) with a calculated monoisotopic mass of 155.0167 Da.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for unambiguously confirming the elemental formula. spectrabase.com By comparing the experimentally measured exact mass to the theoretically calculated mass (to within a few parts per million, ppm), the elemental composition can be verified, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, the theoretical exact mass of the [M-Na]⁻ anion is 155.01668 Da. An HRMS measurement confirming this value would provide strong evidence for the C₇H₇O₂S⁻ formula.
Table 2: Calculated Mass Data for 3-Methylbenzenesulfinic Acid and its Ions
| Species | Formula | Mass Type | Calculated Mass (Da) |
|---|---|---|---|
| 3-Methylbenzenesulfinic acid | C₇H₈O₂S | Monoisotopic | 156.02450 |
| Sulfinate Anion | [C₇H₇O₂S]⁻ | Monoisotopic | 155.01668 |
| Sodium Salt | C₇H₇NaO₂S | Average | 178.181 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
S=O Stretching: A strong, characteristic band for the sulfinate group, typically found in the 1000-1100 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range, indicative of the benzene ring.
Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.
C-S Stretching: A weaker band in the fingerprint region, typically around 600-800 cm⁻¹.
Methyl C-H Bending: Bands around 1380 cm⁻¹ and 1460 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. acs.org It is particularly sensitive to the vibrations of non-polar bonds. For this compound, Raman spectra would be useful for observing the aromatic ring vibrations and the C-S bond stretch. acs.orgnih.gov The technique is well-suited for analyzing samples in aqueous solution due to water's weak Raman scattering signal. acs.org
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Strong |
| S=O Stretch | -S(=O)O⁻ | 1000 - 1100 | Strong |
| C-S Stretch | Ar-S | 600 - 800 | Weak-Medium |
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like this compound possess a chromophore (the benzene ring) that absorbs UV light. The absorption is expected in the UV range, likely with a maximum absorption wavelength (λmax) between 260-280 nm, a characteristic of substituted benzene rings. acs.orglibretexts.org
This technique is particularly valuable for quantitative analysis and reaction monitoring. google.com By tracking the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For example, in a reaction where this compound is consumed, a decrease in the absorbance at its λmax can be monitored to follow the reaction progress. researchgate.netfao.org
Chromatographic Separation Techniques
Chromatography is essential for separating the compound from impurities, byproducts, or other components in a mixture, allowing for robust purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative determination in complex mixtures. researchgate.net The most common mode for analyzing such polar, water-soluble compounds is Reversed-Phase HPLC (RP-HPLC). shandongbiotech.comtcichemicals.com
A typical RP-HPLC method would involve:
Stationary Phase: A non-polar C18 (octadecylsilane) column.
Mobile Phase: A polar, buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is controlled to ensure consistent ionization of the analyte.
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., its λmax, ~260-280 nm) is typically used for detection and quantification. researchgate.net
By this method, this compound can be separated from starting materials, byproducts (such as the corresponding sulfonic acid or disulfide), and other impurities. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate purity determination (e.g., >98%). shandongbiotech.comtcichemicals.com Method validation ensures the HPLC procedure is accurate, precise, and specific for the intended analysis. nih.gov
Table 4: Typical HPLC Parameters for Analysis of Arylsulfinates
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffered Water/Acetonitrile or Methanol Gradient |
| Detector | UV-Vis, set at λmax (~260-280 nm) |
| Flow Rate | 0.8 - 1.2 mL/min |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally impractical due to its low volatility and thermal lability as a salt. researchgate.netgcms.cz To overcome this limitation, derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netjfda-online.com The most common approach is alkylation, specifically esterification, to convert the sulfinic acid salt into its corresponding ester, such as the methyl or ethyl ester. gcms.czcolostate.edu Reagents like trimethyl orthoformate or diazomethane (B1218177) can be used for methylation. colostate.eduresearchgate.net
Once derivatized, the resulting volatile compound can be analyzed effectively using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns. nih.govresearchgate.net The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. globalresearchonline.net The selection of the column and temperature program is optimized to achieve good resolution and peak symmetry for the derivatized analyte. globalresearchonline.netresearchgate.net This technique is highly sensitive and allows for the trace-level determination of the compound. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized 3-Methylbenzenesulfinate
| Parameter | Typical Condition | Rationale/Reference |
|---|---|---|
| Derivatization Method | Esterification (e.g., Methylation) | Increases volatility for GC analysis. nih.govresearchgate.net |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar | A nonpolar column suitable for a wide range of organic compounds. |
| Injection Mode | Splitless | Enhances sensitivity for trace analysis. globalresearchonline.net |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. nih.gov |
| Oven Program | Initial temp 50-70°C, ramp at 10-15°C/min to 280-300°C | Optimized to separate the derivative from solvent and byproducts. |
| Detector | Mass Spectrometer (MS) | Provides structural information for positive identification. nih.gov |
| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching. nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Progression
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound. It is particularly useful for qualitatively assessing the conversion of the starting material to its products. Standard TLC plates coated with silica (B1680970) gel (Kieselgel 60 F254) are commonly used. researchgate.net
Due to its ionic and polar nature, the sodium salt is highly retained by the polar silica gel stationary phase and exhibits a very low retention factor (Rƒ) value, typically remaining at or near the origin (baseline) when developed with nonpolar or moderately polar mobile phases. researchgate.net In contrast, less polar derivatives or reaction products, such as sulfones or esters formed during a reaction, will travel further up the plate, resulting in significantly higher Rƒ values. researchgate.net This difference in migration allows for a clear visual assessment of the reaction's progress. Visualization can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using various staining reagents. illinois.educolostate.edu
Table 2: Example TLC System for Monitoring a Reaction
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 (aluminum or glass-backed plates) | Standard polar stationary phase for general-purpose TLC. researchgate.netcolostate.edu |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | A common solvent system; the polarity can be adjusted to achieve optimal separation. |
| Analyte Spot | This compound | Expected Rƒ ≈ 0.0 - 0.1 |
| Product Spot | Example: A less polar derivative (e.g., a sulfone) | Expected Rƒ ≈ 0.4 - 0.6 |
| Visualization | UV lamp (254 nm) or potassium permanganate (B83412) stain | Aromatic rings are often UV active; the stain visualizes oxidizable compounds. illinois.edu |
Quantitative Analysis Methods
Titrimetric Methods
Titrimetric methods offer a classical and cost-effective approach for the quantitative analysis of this compound. The most straightforward method is an acid-base titration. core.ac.ukijtsrd.com Sulfinic acids are generally stronger acids than their corresponding carboxylic acids. core.ac.uk For analysis, a sample of the sodium salt can be dissolved in an appropriate solvent and titrated with a standardized strong acid, such as hydrochloric acid (HCl). The endpoint can be detected using a suitable pH indicator or potentiometrically. core.ac.uk
Alternatively, the free 3-methylbenzenesulfinic acid can be titrated with a standardized base like sodium hydroxide (B78521) (NaOH). libretexts.org Another documented approach for aromatic sulfinic acids involves precipitation titration, where the reaction with iron(III) salts forms an insoluble complex. core.ac.uk However, this method can be hampered by difficulties in handling the bulky precipitate. core.ac.uk A further method reported for aromatic sulfinic acids is the nitrite (B80452) titration, based on the reaction between the sulfinic acid and nitrous acid. core.ac.uk
Table 3: Overview of Titrimetric Methods for Sulfinic Acid Quantification
| Method | Titrant | Principle | Reference |
|---|---|---|---|
| Acid-Base Titration | Standard NaOH or HCl | Neutralization of the sulfinic acid or its salt. The endpoint is detected potentiometrically or with an indicator. | core.ac.uklibretexts.org |
| Iron(III) Salt Method | Standard Iron(III) solution | Formation of an insoluble iron(III) sulfinate complex. The amount of consumed iron is determined. | core.ac.uk |
| Nitrite Titration | Standard NaNO₂ solution | Reaction of the sulfinic acid with nitrous acid at low temperature. | core.ac.uk |
Spectrophotometric Quantification
The presence of the aromatic tolyl group in this compound makes it amenable to quantitative analysis by UV-Vis spectrophotometry. nih.gov Aromatic compounds exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from π → π* electronic transitions within the benzene ring. youtube.com
For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution. youtube.com Studies on similar aromatic sulfonates show characteristic absorption bands in the range of 210-270 nm. researchgate.net The precise λmax for this compound would be determined by scanning a dilute solution across the UV range. This method is rapid, non-destructive, and particularly useful for routine quality control.
Table 4: Spectrophotometric Properties for Quantification
| Parameter | Typical Value / Method | Principle/Reference |
|---|---|---|
| Principle | Beer-Lambert Law (A = εbc) | Relates absorbance to concentration. youtube.com |
| Chromophore | Substituted Benzene Ring | Responsible for UV absorption. |
| Electronic Transition | π → π* | Characteristic of aromatic systems. youtube.com |
| Expected λmax | ~220 nm and ~265 nm | Based on data for similar aromatic sulfonates. researchgate.net |
| Solvent | Water or Methanol | Must be transparent in the analytical wavelength range. |
| Instrumentation | UV-Vis Spectrophotometer | Measures the absorbance of the sample. |
Crystallographic Studies for Solid-State Characterization
X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. While specific crystallographic data for the 3-methyl isomer (m-toluenesulfinate) is not prominently available, extensive research has been published on the closely related isomer, sodium p-toluenesulfinate tetrahydrate (the salt of 4-methylbenzenesulfinic acid). researchgate.netnih.gov This data provides valuable insights into the likely coordination environment of the sodium ion and the geometry of the sulfinate group in the solid state.
In the structure of sodium p-toluenesulfinate tetrahydrate, the sulfur atom adopts a pseudo-tetrahedral geometry when considering the lone pair of electrons. researchgate.net The sodium cation does not directly coordinate to the sulfinate anion but is instead coordinated by six water molecules in an octahedral arrangement, forming a "sodium-aqua-polymer" chain. researchgate.net The sulfinate anions are integrated into the crystal lattice through hydrogen bonds with the coordinated water molecules. researchgate.net The reliable detection of sodium ions can be challenging in X-ray diffraction as their scattering is similar to that of water molecules, but high-resolution data can confirm their positions. nih.govnih.govresearchgate.net
Table 5: Crystallographic Data for Sodium p-Toluenesulfinate Tetrahydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₅NaO₆S | nih.gov |
| Formula Weight | 250.24 g/mol | researchgate.net |
| Temperature | 200 K | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 17.0672 (4) | researchgate.net |
| b (Å) | 6.1086 (2) | researchgate.net |
| c (Å) | 12.0869 (3) | researchgate.net |
| β (°) | 108.583 (1) | researchgate.net |
| Volume (ų) | 1192.59 (6) | researchgate.net |
| Z (Formula units per cell) | 4 | researchgate.net |
Compound Index
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis
The electronic structure and bonding of arylsulfinate salts are fundamental to their chemical behavior. While specific studies on the 3-methyl isomer are not prevalent, extensive research on the closely related p-toluenesulfinate (4-methyl) isomer provides valuable insights.
X-ray crystallography on sodium p-toluenesulfinate tetrahydrate has shown that the sulfur atom exists in a pseudo-tetrahedral geometry, considering the lone pair of electrons. researchgate.net The molecular geometry around the sulfur atom features X–S–Y angles ranging from approximately 102° to 110°. researchgate.net In the crystalline state, water molecules play a crucial role, connecting the sodium cations into chains through O—H⋯O hydrogen bonds. researchgate.net
Density Functional Theory (DFT) calculations are frequently employed to model the three-dimensional structure of such compounds, optimizing their geometry to find the most stable conformation. mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which correlate well with experimental crystallographic data. mdpi.com For example, DFT can accurately predict the N-C bond lengths in related complex molecules with negligible deviation from experimental values. mdpi.com The analysis of the electronic distribution reveals the localization of charge, with the negative charge predominantly residing on the two oxygen atoms of the sulfinate group, which act as multi-fold hydrogen bond acceptors. researchgate.net
Table 1: Representative Bond and Angle Data for a Related Sulfinate Salt (Sodium p-toluenesulfinate tetrahydrate) Data derived from crystallographic studies of a closely related isomer.
| Parameter | Atom(s) Involved | Typical Value | Reference |
|---|---|---|---|
| Bond Angle | O-S-O | ~110° | researchgate.net |
| Bond Angle | O-S-C | ~106° | researchgate.net |
| Bond Angle | C-S-C (lone pair) | ~102° | researchgate.net |
| Interaction | Hydrogen Bonding | O—H⋯O | researchgate.net |
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates.
DFT is a cornerstone for elucidating reaction mechanisms involving sulfinate compounds. mdpi.com By calculating the potential energy surface of a reaction, researchers can identify the most plausible pathway. mdpi.com This involves optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states. researcher.life
For instance, in studies of reactions like the Thorpe reaction, DFT calculations at levels such as ωB97XD/def2-svpd are used to explore different mechanistic proposals. mdpi.com The energy barrier (activation energy) for each step is calculated, and the transition state is verified by the presence of a single imaginary frequency in the vibrational analysis. mdpi.commdpi.com This allows for the determination of the rate-limiting step of the reaction. mdpi.com DFT can also assess the influence of different solvents on the reaction pathway by using solvation models like the SMD model. mdpi.com Furthermore, these calculations can predict how substituents, such as electron-withdrawing or electron-donating groups, will affect the kinetics and thermodynamics of a reaction. mdpi.com
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding the behavior of 3-Methylbenzenesulfinic acid sodium salt in solution. chemrxiv.org
MD simulations can model the solvation shell of the sulfinate anion and the sodium cation in solvents like water, revealing the number of solvent molecules in the first solvation shell and their orientation. chemrxiv.orgresearchgate.net These simulations are performed using force fields (e.g., GROMOS, APPLE&P) that define the potential energy of the system. researchgate.netmdpi.com By running simulations at different temperatures and pressures, one can study phenomena such as the conformational changes of molecules and their interactions with surfaces or other solutes. chemrxiv.orgmdpi.com For example, MD has been used to study the adsorption of complex organic molecules onto catalytic surfaces, providing insights into how solvent choice impacts these interactions. chemrxiv.org
Prediction of Reactivity and Selectivity
Computational methods are highly effective in predicting the reactivity and regioselectivity of chemical compounds. For this compound, this involves analyzing its molecular orbitals and electrostatic potential.
The reactivity of a molecule is often described by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. researchgate.net
DFT calculations can map the electrostatic potential (ESP) onto the electron density surface of the molecule. This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. For the sulfinate anion, the ESP would show a high negative potential around the oxygen atoms, confirming them as the primary sites for interaction with electrophiles.
Table 2: Conceptual Data for Reactivity Prediction via DFT
| Computational Parameter | Significance | Predicted Outcome for Sulfinates |
|---|---|---|
| HOMO Energy | Electron-donating ability | High energy indicates susceptibility to electrophilic attack. |
| LUMO Energy | Electron-accepting ability | Low energy indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. researchgate.net |
| Electrostatic Potential (ESP) Map | Site selectivity | Negative potential on oxygen atoms indicates sites for electrophilic interaction. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. fiveable.meyoutube.com While specific QSAR studies for this compound are not widely reported, the methodology is extensively applied to structurally related compounds like sulfonamides and other sulfa drugs. nih.govnih.gov
The fundamental principle is that the properties of a molecule, and thus its activity, are dictated by its structure. fiveable.me In a QSAR study, various molecular descriptors are calculated for a series of compounds. These descriptors quantify physicochemical properties such as:
Hydrophobicity: Often represented by the partition coefficient (log P).
Electronic Properties: Such as the Hammett electronic parameter, which describes the electron-withdrawing or -donating ability of substituents. youtube.com
Steric Properties: Like Taft's steric parameter or van der Waals radius, which describe the size and shape of the molecule or its substituents. youtube.com
These descriptors are then used as independent variables in a regression analysis to build a model that predicts the activity (the dependent variable). nih.gov For example, QSAR studies on sulfa drugs have successfully created models that correlate steric and electrostatic fields with their inhibitory concentration (IC50) against enzymes, achieving high predictive accuracy. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds. fiveable.me
Computational Design of Novel Derivatives
The insights gained from theoretical investigations are directly applied to the rational, in silico design of novel molecules with desired properties. nih.govresearchgate.net Starting with a scaffold like 3-methylbenzenesulfinic acid, computational chemists can design a library of virtual derivatives by modifying substituents on the aromatic ring or altering the sulfinate group.
This process often involves molecular docking, a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For example, if the goal is to design an enzyme inhibitor, derivatives of the lead compound would be docked into the active site of the target enzyme. researchgate.net The docking scores, which estimate the binding affinity, help to prioritize which derivatives are most likely to be potent inhibitors. nih.gov
Further analysis using MD simulations can assess the stability of the predicted protein-ligand complexes. researchgate.net By combining these techniques, researchers can screen thousands of potential derivatives computationally, saving significant time and resources by focusing experimental synthesis and testing on only the most promising candidates. nih.govnih.gov This approach has been successfully used to design novel sulfonate and sulfonamide-based compounds with potential therapeutic applications. nih.govresearchgate.net
Environmental Considerations and Sustainable Chemistry Aspects of 3 Methylbenzenesulfinic Acid Sodium Salt
The production and lifecycle of chemical compounds are increasingly scrutinized for their environmental impact. For 3-Methylbenzenesulfinic acid sodium salt, an important intermediate in organic synthesis, considerations regarding waste minimization, the use of greener reagents, environmental fate, and its potential role in environmental technologies are paramount.
Q & A
Basic: What are the standard synthetic routes for preparing 3-methylbenzenesulfinic acid sodium salt, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via FeCl₃-promoted oxysulfonylation of alkenes using benzenesulfinic acid sodium salt derivatives. Key factors include solvent selection (e.g., acetonitrile or ethanol), catalyst loading, and reaction temperature. For example, FeCl₃ in ethanol enhances electrophilic addition efficiency, while polar aprotic solvents may stabilize intermediates . Counterion selection (e.g., sodium vs. ammonium salts) can also influence solubility and reaction kinetics, as seen in enantioselective syntheses of sulfonylated derivatives .
Advanced: How can ultrasonic irradiation enhance the efficiency of oxysulfonylation reactions involving this compound?
Ultrasound promotes cavitation, which accelerates mass transfer and reduces reaction time. In styrene oxysulfonylation, ultrasonic conditions improve regioselectivity and yield by enhancing the interaction between FeCl₃ and sulfinic acid salts. Optimizing parameters such as frequency (20–40 kHz) and power (50–100 W) is critical to avoid side reactions like over-oxidation .
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms sulfinic acid group presence.
- HPLC : Quantifies purity by separating residual reactants (e.g., unreacted benzenesulfinic acid).
- Elemental Analysis : Validates sodium content (theoretical ~12.7% for C₇H₇NaO₂S).
- Melting Point : A sharp mp near 300°C indicates high crystallinity . Batch-to-batch consistency can be monitored via peptide content analysis protocols adapted for sulfinic salts .
Advanced: What strategies resolve contradictions in reported catalytic activities of sulfinic acid salts across studies?
Contradictions often arise from differences in:
- Solvent Polarity : Polar solvents stabilize ionic intermediates, altering reaction pathways.
- Catalyst Purity : Trace metals (e.g., Fe³⁺) in FeCl₃ may unintentionally influence redox steps.
- Substrate Scope : Styrene derivatives vs. aliphatic alkenes exhibit divergent reactivity. Methodological standardization (e.g., controlled metal content, solvent drying) and comparative kinetic studies are recommended .
Basic: What safety protocols should be followed when handling sulfinic acid sodium salts?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhaling fine particles.
- Waste Disposal : Segregate sulfinic acid waste and neutralize with calcium hydroxide before disposal .
Advanced: How does counterion selection (e.g., sodium vs. ammonium) affect sulfinic acid salt reactivity in organic synthesis?
Sodium salts offer superior solubility in polar solvents (e.g., water, ethanol), facilitating homogeneous reactions. Ammonium salts may enhance reactivity in aprotic solvents via ion-pairing effects. For example, sodium salts are preferred in aqueous-phase hydrogels, while ammonium variants improve interfacial reactions in biphasic systems .
Basic: What are the applications of sulfinic acid sodium salts in polymer or material science research?
They serve as:
- Crosslinking Agents : In hydrogels (e.g., OPF-PPy systems), sulfinic groups improve electrical conductivity and mechanical stability.
- Surface Modifiers : Pretreatment with sulfinic acid salts enhances dentin-resin bonding durability by removing organic debris and optimizing surface energy .
Advanced: How can computational modeling guide the design of sulfinic acid salt-based catalysts?
Density functional theory (DFT) predicts electrophilic addition pathways and transition states. For instance, modeling FeCl₃-sulfinic acid interactions identifies optimal geometries for styrene activation. Pairing computational insights with experimental validation (e.g., kinetic isotope effects) refines catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
